4-(Propan-2-yl)morpholine-2-carboxylic acid

Description

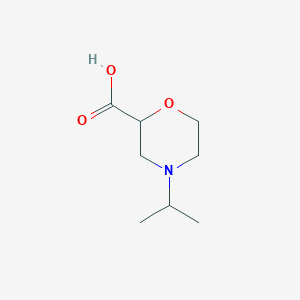

4-(Propan-2-yl)morpholine-2-carboxylic acid is a heterocyclic carboxylic acid characterized by a morpholine ring substituted with a propan-2-yl group at the 4-position and a carboxylic acid moiety at the 2-position. The morpholine ring contributes to polarity and solubility, while the propan-2-yl group may enhance lipophilicity, influencing bioavailability and metabolic stability.

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

4-propan-2-ylmorpholine-2-carboxylic acid |

InChI |

InChI=1S/C8H15NO3/c1-6(2)9-3-4-12-7(5-9)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11) |

InChI Key |

NMTRSLHTZCJJBW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCOC(C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yl)morpholine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of morpholine with isopropyl bromide in the presence of a base such as sodium hydroxide to form 4-(Propan-2-yl)morpholine. This intermediate is then oxidized using an oxidizing agent like potassium permanganate to introduce the carboxylic acid group at the second position of the morpholine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yl)morpholine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The isopropyl group or the carboxylic acid group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced forms.

Scientific Research Applications

4-(Propan-2-yl)morpholine-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)morpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. The isopropyl group may influence the compound’s hydrophobic interactions and binding affinity to target molecules.

Comparison with Similar Compounds

Morpholine-Based Carboxylic Acids

- 2-(Morpholine-4-carbonylamino)benzoic acid: This compound features a benzoic acid scaffold linked to a morpholine ring via a carbonylamino group. The morpholine ring in both compounds enhances solubility in polar solvents .

- 3-[(2-Chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid: This bicyclic analog shares a carboxylic acid group but replaces the morpholine ring with a rigid oxabicycloheptane structure. The constrained geometry may limit conformational flexibility compared to the morpholine derivative, affecting binding affinity in biological systems .

Propan-2-yl-Substituted Carboxylic Acids

2-(Pentafluoroethyl)-4-(propan-2-yl)pyrimidine-5-carboxylic acid : This pyrimidine-based analog shares the 4-(propan-2-yl) substituent but incorporates a pentafluoroethyl group and a pyrimidine ring. The electron-withdrawing fluorine atoms increase acidity (pKa ~1.5–2.5) compared to the morpholine derivative (estimated pKa ~3–4) .

- 3-[4-(Propan-2-yl)phenoxymethyl]benzoic acid: Aromatic substitution at the 4-position introduces a phenoxymethyl group, enhancing hydrophobicity. The benzoic acid core and propan-2-yl group may lead to similar logP values (~2.5–3.0) as the morpholine derivative, but the absence of a heterocycle reduces hydrogen-bonding capacity .

Functional Group Variations

- The propan-2-yl group’s placement on a phenolic ether may alter metabolic pathways compared to the morpholine analog .

Physicochemical and Functional Differences

Table 1: Key Properties of Selected Compounds

| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Key Functional Groups | Notable Features |

|---|---|---|---|---|

| 4-(Propan-2-yl)morpholine-2-carboxylic acid (HCl salt) | ~215.7 (free acid) | ~1.8–2.2 | Morpholine, carboxylic acid | High polarity, moderate acidity |

| 2-(Pentafluoroethyl)-4-(propan-2-yl)pyrimidine-5-carboxylic acid | ~307.2 | ~3.0–3.5 | Pyrimidine, pentafluoroethyl | Enhanced acidity, fluorophilic |

| 3-[4-(Propan-2-yl)phenoxymethyl]benzoic acid | ~260.3 | ~2.5–3.0 | Benzoic acid, phenoxymethyl | Aromatic hydrophobicity |

Limitations and Data Gaps

- Physical Properties : Exact melting points, solubility, and pKa values for this compound are unavailable in the provided evidence, limiting direct comparisons.

- Biological Data : Toxicity, pharmacokinetics, and metabolic profiles of the morpholine derivative remain unstudied, unlike biphenylcarboxylic acids, which have established safety protocols .

Biological Activity

4-(Propan-2-yl)morpholine-2-carboxylic acid, also known as a morpholine derivative, has garnered interest in pharmacological research due to its potential biological activities. This article explores its antimicrobial properties, cytotoxic effects, and other biological activities based on recent studies.

Chemical Structure

The compound can be represented by the following chemical structure:

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. Preliminary investigations have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that the compound's structure may play a crucial role in its interaction with microbial targets, potentially inhibiting their growth.

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. The findings suggest that this compound may induce apoptosis in cancer cells.

Table 2: Cytotoxic Activity

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 25.4 |

| MCF-7 (Breast Cancer) | 30.1 |

| HeLa (Cervical Cancer) | 22.3 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The relatively low IC50 values suggest that this compound could be further explored for its anticancer properties.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may disrupt cellular processes through the inhibition of specific enzymes or pathways involved in cell proliferation and survival.

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the effectiveness of the compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with sub-MIC concentrations, suggesting a possible synergistic effect with existing antibiotics.

-

Case Study on Anticancer Activity :

- In a preclinical model using A549 cells, treatment with varying concentrations of the compound resulted in increased apoptosis rates compared to control groups. Flow cytometry analysis revealed enhanced activation of caspase pathways, indicating a potential mechanism for its anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.